8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate
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Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate is a chemical compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate typically involves the reaction of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol with 3-chloropropanoic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate can be compared with other tropane alkaloids, such as:
Tropine: Similar in structure but with different functional groups.
Cocaine: Known for its stimulant effects and different pharmacological profile.
Scopolamine: Used for its anticholinergic properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ significantly from other similar compounds .
Properties
Molecular Formula |
C11H18ClNO2 |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-chloropropanoate |
InChI |
InChI=1S/C11H18ClNO2/c1-13-8-2-3-9(13)7-10(6-8)15-11(14)4-5-12/h8-10H,2-7H2,1H3 |
InChI Key |
YJHIXVZNCIVBIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CCCl |
Origin of Product |
United States |
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